1-Bromo-4-fluoro-2-(methylsulfonyl)benzene

Catalog No.
S15349444
CAS No.
M.F
C7H6BrFO2S
M. Wt
253.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-fluoro-2-(methylsulfonyl)benzene

Product Name

1-Bromo-4-fluoro-2-(methylsulfonyl)benzene

IUPAC Name

1-bromo-4-fluoro-2-methylsulfonylbenzene

Molecular Formula

C7H6BrFO2S

Molecular Weight

253.09 g/mol

InChI

InChI=1S/C7H6BrFO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,1H3

InChI Key

AWPCMCTZZRSERB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)Br

1-Bromo-4-fluoro-2-(methylsulfonyl)benzene is an organic compound characterized by its molecular formula C7H6BrFO2SC_7H_6BrFO_2S. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and a methylsulfonyl group. This compound features a unique structural arrangement that contributes to its distinct chemical properties and reactivity. The methylsulfonyl group enhances solubility and can influence biological interactions, making it a compound of interest in various fields of research.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles, allowing for diverse synthetic pathways.
  • Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to yield sulfone derivatives or reduction to form sulfide derivatives.
  • Coupling Reactions: This compound can engage in coupling reactions such as Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds in organic synthesis.

These reactions highlight the versatility of 1-bromo-4-fluoro-2-(methylsulfonyl)benzene in synthetic organic chemistry.

While specific biological activities of 1-bromo-4-fluoro-2-(methylsulfonyl)benzene are not extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of the methylsulfonyl group may enhance the compound's solubility and bioavailability, potentially leading to applications in medicinal chemistry. Further research is necessary to elucidate its specific biological interactions and efficacy.

The synthesis of 1-bromo-4-fluoro-2-(methylsulfonyl)benzene typically involves several key steps:

  • Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution using bromine or brominating agents.
  • Fluorination: Fluorine can be introduced using selective fluorinating agents like hydrogen fluoride or Selectfluor.
  • Methylsulfonylation: The methylsulfonyl group is introduced via reaction with methylsulfonyl chloride in the presence of a base such as triethylamine.

These methods allow for the efficient production of the compound while maintaining high yields and purity.

1-Bromo-4-fluoro-2-(methylsulfonyl)benzene has various applications across multiple fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Biological Research: The compound can be utilized in studies related to enzyme inhibition and protein-ligand interactions.
  • Industrial Use: It finds applications in the production of agrochemicals, dyes, and polymers.

The diverse applications underscore its significance in both academic research and industrial processes.

Interaction studies involving 1-bromo-4-fluoro-2-(methylsulfonyl)benzene focus on its binding properties and effects on biological systems. These studies may include:

  • Enzyme Inhibition: Investigating how the compound interacts with specific enzymes, potentially inhibiting their activity.
  • Protein-Ligand Interactions: Assessing how the compound binds to various proteins, which could provide insights into its therapeutic potential.

Understanding these interactions is crucial for exploring new applications in medicinal chemistry.

Several compounds share structural similarities with 1-bromo-4-fluoro-2-(methylsulfonyl)benzene. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Index
1-Bromo-2-fluoro-4-(methylsulfonyl)benzeneDifferent substitution pattern0.86
2-Bromo-4-fluoro-1-(methylsulfonyl)benzeneSimilar reactivity; different halogen position0.86
1-Bromo-3-fluoro-5-(methylsulfonyl)benzeneDifferent substitution pattern0.86
1-Bromo-4-(methylsulfonyl)benzeneLacks fluorine; contains methylsulfonyl group0.86
4-Bromophenyl Methyl SulfoneSimilar reactivity; lacks fluorine0.86

The uniqueness of 1-bromo-4-fluoro-2-(methylsulfonyl)benzene lies in its combination of both bromine and fluorine atoms along with the methylsulfonyl group. This distinctive arrangement provides unique reactivity patterns that enhance its utility as an intermediate in organic synthesis compared to its analogues.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

251.92559 g/mol

Monoisotopic Mass

251.92559 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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